molecular formula C22H32N2O4 B6349192 4-(4-tert-Butylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-73-4

4-(4-tert-Butylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349192
CAS RN: 1326808-73-4
M. Wt: 388.5 g/mol
InChI Key: XLFKPJZCQJEFLC-UHFFFAOYSA-N
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Description

The compound “4-(4-tert-Butylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule . It is related to the family of compounds known as azaspirodecane derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spirocyclic core and several functional groups attached . The spirocyclic core consists of a five-membered ring and a four-membered ring sharing a single carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the strain in its cyclic structures .

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis . Its reactive carboxylic acid group allows for the formation of esters and amides, which are foundational in synthesizing a wide range of chemical products, including polymers, dyes, and other organic compounds.

Material Science

In material science, MFCD19706417 can be used to create novel materials with specific properties . Its molecular backbone could be incorporated into polymers to enhance durability or to create materials with unique optical or electronic characteristics.

Biochemistry

The compound’s structure, featuring a diazaspiro core, is of interest in biochemistry for studying enzyme-substrate interactions . It can be used to mimic certain biological molecules, helping to understand how they interact with enzymes in the body.

Analytical Chemistry

As a reference standard, MFCD19706417 is essential in analytical chemistry for ensuring the accuracy of experimental results . It helps in calibrating instruments and validating analytical methods, which is crucial for quality control in various industries.

Molecular Biology

In molecular biology, this compound could be used in the study of cell signaling pathways . Its ability to bind selectively to certain receptors can help in mapping out the complex web of cellular communications.

Environmental Science

MFCD19706417: may also find applications in environmental science, particularly in the study of pollutant degradation . Its structural analogs could be used to understand and enhance the breakdown of harmful chemicals in the environment.

Computational Chemistry

Finally, in computational chemistry, the compound’s unique structure makes it an interesting candidate for modeling studies . It can be used to predict reactivity patterns and to design new molecules with desired properties through computer simulations.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its exact structure and the presence of functional groups .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactions, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

4-(4-tert-butylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-5-12-23-13-10-22(11-14-23)24(18(15-28-22)20(26)27)19(25)16-6-8-17(9-7-16)21(2,3)4/h6-9,18H,5,10-15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFKPJZCQJEFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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